Cas no 36970-48-6 (3,5-Quinolinediol)

3,5-Quinolinediol 化学的及び物理的性質
名前と識別子
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- 3,5-dihydroxyquinoline
- 3,5-Quinolinediol
- Quinoline-3,5-diol
- OC=1C=NC2=CC=CC(=C2C1)O
- J3.544.523D
-
- インチ: 1S/C9H7NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h1-5,11-12H
- InChIKey: JXONUFMWLOJGIV-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC2C1=CC(=CN=2)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- トポロジー分子極性表面積: 53.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
3,5-Quinolinediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000185-250mg |
3,5-Dihydroxyquinoline |
36970-48-6 | 98% | 250mg |
785.46 USD | 2021-06-01 | |
Alichem | A189000185-1g |
3,5-Dihydroxyquinoline |
36970-48-6 | 95% | 1g |
$2230.00 | 2023-09-02 | |
Alichem | A189000185-500mg |
3,5-Dihydroxyquinoline |
36970-48-6 | 98% | 500mg |
1,186.41 USD | 2021-06-01 |
3,5-Quinolinediol 関連文献
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
3,5-Quinolinediolに関する追加情報
3,5-Quinolinediol (CAS No. 36970-48-6): Properties, Applications, and Research Insights
3,5-Quinolinediol (CAS No. 36970-48-6) is a versatile organic compound belonging to the quinoline family. This dihydroxy-substituted quinoline derivative has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, materials science, and biochemical research. The molecular structure of 3,5-Quinolinediol features hydroxyl groups at the 3 and 5 positions of the quinoline ring, which contribute to its distinctive reactivity and solubility characteristics.
The growing interest in quinoline derivatives like 3,5-Quinolinediol stems from their wide range of biological activities and applications in medicinal chemistry. Researchers have been particularly interested in exploring its potential as a building block for drug development, given the pharmaceutical importance of similar quinoline-based compounds. Recent studies suggest that modifications of the 3,5-Quinolinediol structure could lead to novel therapeutic agents with improved efficacy and reduced side effects.
From a chemical perspective, 3,5-Quinolinediol exhibits interesting photophysical properties that make it valuable for materials science applications. Its ability to form stable complexes with various metal ions has opened new possibilities in the development of advanced materials for sensing and catalysis. The compound's fluorescence characteristics have been particularly noteworthy, with researchers investigating its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthesis and purification of 3,5-Quinolinediol have been subjects of ongoing research, with scientists developing more efficient and environmentally friendly production methods. Recent advancements in green chemistry approaches have led to improved yields and reduced waste in the manufacturing process of this valuable quinoline derivative. These developments are particularly relevant in today's research climate, where sustainable chemical processes are increasingly prioritized.
In biochemical research, 3,5-Quinolinediol has shown promise as a potential enzyme inhibitor and modulator of biological pathways. Its structural similarity to naturally occurring quinones and other bioactive molecules has prompted investigations into its interactions with various biological targets. Researchers are particularly interested in exploring its antioxidant properties and potential applications in addressing oxidative stress-related conditions.
The analytical characterization of 3,5-Quinolinediol typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods allow for precise determination of the compound's purity and structural integrity, which is crucial for both research and potential commercial applications. Recent advancements in analytical instrumentation have significantly improved the detection and quantification of this compound in complex matrices.
From a commercial perspective, the market for quinoline derivatives including 3,5-Quinolinediol has been steadily growing, driven by increasing demand from pharmaceutical and materials science sectors. The compound's versatility and the expanding range of its applications have made it an important target for specialty chemical manufacturers. Current market trends indicate rising interest in high-purity grades of this material for research and development purposes.
Recent patent literature reveals ongoing innovation surrounding 3,5-Quinolinediol and its derivatives, particularly in the areas of medicinal chemistry and materials science. Several research groups and companies have filed patents covering novel synthetic methods, pharmaceutical compositions, and material applications involving this compound. This intellectual property activity underscores the commercial potential and scientific importance of 3,5-Quinolinediol-based technologies.
Environmental and safety considerations for 3,5-Quinolinediol have been thoroughly investigated, with studies confirming its favorable profile when handled according to standard laboratory practices. The compound's stability and relatively low environmental impact make it an attractive option compared to some other quinoline derivatives. Proper storage conditions and handling procedures have been well-established to ensure safe use in research and industrial settings.
Future research directions for 3,5-Quinolinediol are likely to focus on expanding its applications in drug discovery, materials science, and green chemistry. The compound's unique structural features and demonstrated versatility suggest that it will continue to be an important subject of scientific investigation. Emerging areas such as nanotechnology and sustainable chemistry may provide new opportunities for utilizing this valuable quinoline derivative in innovative ways.
In conclusion, 3,5-Quinolinediol (CAS No. 36970-48-6) represents an important member of the quinoline compounds family with diverse applications and significant research potential. Its unique chemical properties, combined with growing interest from multiple scientific disciplines, position this compound as a valuable tool for innovation in chemistry and related fields. As research continues to uncover new properties and applications for 3,5-Quinolinediol, its importance in both academic and industrial settings is expected to increase substantially in the coming years.
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